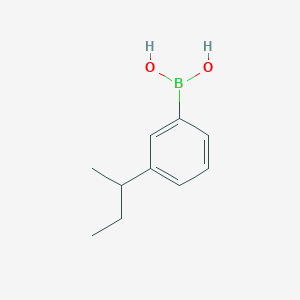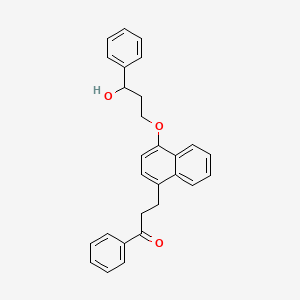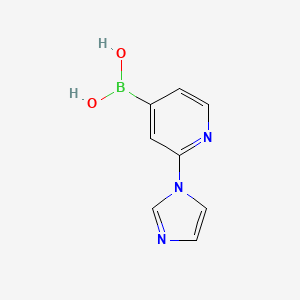
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H6BrClFNO This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the bromination and chlorination steps might involve the use of bromine and chlorine gas, respectively, under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a methoxy group allows it to engage in various types of chemical bonding and interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the bromine and fluorine atoms.
2-Bromo-4-methoxyaniline: Similar structure but lacks the chlorine and fluorine atoms.
3,5-Dichloro-4-methoxyaniline: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H6BrClFNO |
|---|---|
Molekulargewicht |
254.48 g/mol |
IUPAC-Name |
6-bromo-3-chloro-2-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H6BrClFNO/c1-12-4-2-3(8)7(11)6(10)5(4)9/h2H,11H2,1H3 |
InChI-Schlüssel |
DUAVTTYUVTWQPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1Cl)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate](/img/structure/B14091074.png)
![5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B14091096.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)

![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091121.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)

![Methyl 4-[7-fluoro-2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14091132.png)
![(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid](/img/structure/B14091134.png)
